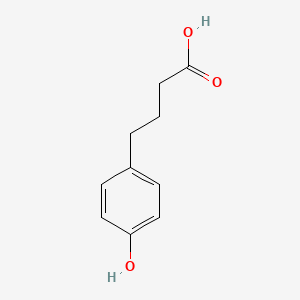

4-(4-Hydroxyphenyl)butanoic acid

Overview

Description

4-(4-Hydroxyphenyl)butanoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of butanoic acid, featuring a hydroxyphenyl group attached to the fourth carbon of the butanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Hydroxyphenyl)butanoic acid can be synthesized through the demethylation of 4-(4-methoxyphenyl)butanoic acid. The process involves dissolving 4-(4-methoxyphenyl)butanoic acid in a mixture of 48% hydrobromic acid and acetic acid. The solution is then heated at 150°C overnight. After the reaction is complete, the mixture is concentrated under vacuum, and the residue is dissolved in ethyl acetate. The solution is washed with water, dried over magnesium sulfate, and concentrated to yield this compound as a tan solid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxyphenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(4-oxophenyl)butanoic acid.

Reduction: Formation of 4-(4-hydroxyphenyl)butanol.

Substitution: Formation of various substituted phenylbutanoic acids depending on the substituent used.

Scientific Research Applications

4-(4-Hydroxyphenyl)butanoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it has been studied for its inhibitory effects on enzymes such as α-amylase and α-glucosidase. The compound binds to the active sites of these enzymes, inhibiting their catalytic activity through hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

- 4-(4-Methoxyphenyl)butanoic acid

- 4-(3,4-Dimethoxyphenyl)butanoic acid

- 4-(4-Hydroxyphenyl)butanol

Uniqueness

4-(4-Hydroxyphenyl)butanoic acid is unique due to its specific hydroxyphenyl substitution, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Biological Activity

4-(4-Hydroxyphenyl)butanoic acid, also known as 4-Hydroxyphenylbutyric acid (HPBA), is a phenolic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on diverse research findings.

- Molecular Formula : C10H12O4

- Molecular Weight : 196.20 g/mol

- Melting Point : 110-111 °C

- Boiling Point : 128-200 °C (at 0.4 Torr)

- Density : 1.214 g/cm³

This compound is known to interact with various biological targets, influencing several metabolic pathways:

- Antioxidant Activity : HPBA exhibits significant antioxidant properties, which can help in mitigating oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Neuroprotective Effects : Research indicates that HPBA may protect neuronal cells from apoptosis and oxidative damage, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's .

- Anti-inflammatory Properties : HPBA has shown the ability to inhibit pro-inflammatory cytokines, thus playing a role in reducing inflammation in various models of disease.

Antioxidant Activity

The antioxidant capacity of HPBA has been assessed through various assays, showing promising results:

| Study | IC50 Value (µM) | Assay Type |

|---|---|---|

| Study A | 50.0 | DPPH Radical Scavenging |

| Study B | 45.0 | ABTS Radical Scavenging |

| Study C | 40.0 | Ferric Reducing Antioxidant Power |

These findings suggest that HPBA may be effective in scavenging free radicals and reducing oxidative stress.

Neuroprotective Effects

In vitro studies have demonstrated that HPBA can reduce neuronal cell death induced by oxidative stress:

- Cell Line Tested : SH-SY5Y (human neuroblastoma cells)

- Concentration Range : 10 µM to 100 µM

- Results : Significant reduction in cell death at concentrations above 50 µM, with a maximum protective effect observed at 100 µM.

Case Studies and Research Findings

- Neuroprotection Against Oxidative Stress :

- Anti-inflammatory Effects :

- Therapeutic Potential in Diabetes :

Properties

IUPAC Name |

4-(4-hydroxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7,11H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDBNDAYNLGKGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20299550 | |

| Record name | 4-(4-HYDROXYPHENYL)BUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7021-11-6 | |

| Record name | 4-Hydroxybenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7021-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 131303 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007021116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7021-11-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-HYDROXYPHENYL)BUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: What is the significance of 4-(4-Hydroxyphenyl)butanoic acid in pharmaceutical synthesis?

A1: this compound serves as a key intermediate in the synthesis of LY518674. While the specific function of LY518674 is not detailed in the provided abstracts, the efficient synthesis of this compound is crucial for its production. []

Q2: Can this compound be incorporated into biomaterials?

A2: Yes, research indicates that this compound can be incorporated into soy protein-based hydrogels via microwave-assisted grafting. This modification imparts desirable properties for drug delivery applications, such as a network structure, increased thermal stability, and pH-responsive drug release behavior. []

Q3: Is this compound found in natural sources?

A3: Yes, this compound is a structural component of naturally occurring peptides found in cyanobacteria. These peptides, including namalides B and C and spumigins K-N, exhibit inhibitory activity against enzymes like carboxypeptidase A and trypsin. [, ] The presence of this compound in these peptides suggests its potential role in their biological activity. []

Q4: How does the structure of peptides containing this compound relate to their activity?

A4: Research on nostosin A, a trypsin inhibitor containing this compound, reveals that the presence of an argininal aldehyde group significantly enhances its inhibitory potency. Molecular docking studies suggest that the size and hydrogen bonding capacity of the peptide, influenced by the presence of this compound, contribute to its binding affinity and inhibitory activity. []

Q5: Can this compound be used in mutasynthesis approaches?

A5: Yes, this compound has been successfully used in the mutasynthesis of nikkomycins Bx and Bz. By feeding benzoic acid to a genetically engineered strain of Streptomyces tendae deficient in a specific enzyme, the production of nikkomycins Bx and Bz, incorporating this compound, was achieved. Notably, these synthesized nikkomycins displayed improved pH stability compared to their naturally occurring counterparts. [, ]

Q6: Are there efficient synthetic routes for obtaining optically pure derivatives of this compound?

A6: Yes, research outlines a facile method for synthesizing optically pure derivatives of (2S,3R)-3-amino-2-hydroxy-4-(4'-hydroxyphenyl)butanoic acid, a derivative of this compound. This method bypasses the need for complex protection strategies and enables the separation of diastereomers, facilitating the development of aminopeptidase inhibitors. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.